1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(furan-2-carbonyl)piperazine
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Overview
Description
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(furan-2-carbonyl)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(furan-2-carbonyl)piperazine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are mild, and the yields range from 78% to 92% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(furan-2-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of DMSO.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like aryl halides and bases.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO, oxygen.
Reduction: Hydrazine, catalytic hydrogenation.
Substitution: Aryl halides, bases like potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole compounds .
Scientific Research Applications
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(furan-2-carbonyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, its ability to act as a fluorescent probe is due to its interaction with metal ions, causing changes in its fluorescence properties .
Comparison with Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its neurotoxic potentials and effects on acetylcholinesterase activity.
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share similar synthetic routes and exhibit diverse pharmacological activities.
Uniqueness: 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(furan-2-carbonyl)piperazine stands out due to its unique combination of a pyrazole ring with a furan-2-carbonyl group, which imparts distinct chemical and biological properties. Its potential as a fluorescent probe and its diverse pharmacological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H17BrN4O3 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
[4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C19H17BrN4O3/c20-14-5-3-13(4-6-14)15-12-16(22-21-15)18(25)23-7-9-24(10-8-23)19(26)17-2-1-11-27-17/h1-6,11-12H,7-10H2,(H,21,22) |
InChI Key |
RDUROFLAEWBOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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